Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a pyridazin-3-yloxy moiety, and a piperidine-1-carboxylate structure
Scientific Research Applications
Chemistry: Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create derivatives with desired biological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a pyridazin-3-yloxy derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazin-3-yloxy moiety, potentially converting it to a pyridazine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon in ethanol.
Substitution: Strong bases like sodium hydride in aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyridazine derivatives.
Substitution: Various tert-butyl substituted derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The pyridazin-3-yloxy moiety may enhance binding affinity or specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate is unique due to the presence of the pyridazin-3-yloxy moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this specific functional group, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-pyridazin-3-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-6-11(10-17)19-12-7-4-8-15-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVLNOQQRSEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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